molecular formula C11H9FN2O B1318124 2-(3-Fluorophenoxy)pyridin-3-amine CAS No. 954584-05-5

2-(3-Fluorophenoxy)pyridin-3-amine

Cat. No.: B1318124
CAS No.: 954584-05-5
M. Wt: 204.2 g/mol
InChI Key: DBGSVVMZJJADHR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2O. It is a member of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the phenoxy group imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)pyridin-3-amine typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 3-chloropyridine in the presence of a base such as potassium carbonate or sodium hydride to form 2-(3-fluorophenoxy)pyridine.

    Amination: The subsequent amination of 2-(3-fluorophenoxy)pyridine using ammonia or an amine source under catalytic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Fluorophenoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 3-Fluorophenoxybenzene
  • 2-(4-Fluorophenoxy)pyridin-3-amine

Uniqueness

2-(3-Fluorophenoxy)pyridin-3-amine is unique due to the specific positioning of the fluorine atom and the phenoxy group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity.

Biological Activity

2-(3-Fluorophenoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol. The compound features a pyridine ring substituted with a fluorophenoxy group, which contributes to its biological properties. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a valuable candidate for further research in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the compound may inhibit or activate various enzymes or receptors involved in critical biochemical pathways. The fluorine substitution is known to enhance the compound's selectivity and potency against certain targets, which is crucial for its potential therapeutic applications.

Anticancer Potential

Research indicates that this compound may serve as a lead compound for the development of anticancer drugs. Its structural similarity to other bioactive molecules allows it to interact with key proteins involved in cancer progression. For instance, it has been explored for its potential to inhibit kinase activity, which is often dysregulated in cancer cells .

Anti-inflammatory Effects

Inhibition studies have shown that compounds similar to this compound can modulate inflammatory pathways by affecting the NF-κB signaling cascade. This pathway is critical in regulating immune responses and inflammation, suggesting that this compound could be beneficial in treating autoimmune diseases and other inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound Name Structure Features Unique Properties
4-(2-Fluorophenoxy)-3,3'-bipyridineBipyridine structure with fluorinated phenylPotential c-Met inhibitor, explored for antitumor activity
N-(4-fluorophenyl)pyridin-2-aminePyridine substituted at position 2Known for its anti-cancer properties
6-(3-fluorophenoxy)pyridin-3-amineSimilar pyridine core with different substitutionInvestigated for kinase inhibition

This table illustrates the diversity within the fluorinated phenoxy-pyridine class and highlights how slight variations in structure can lead to different biological activities and applications .

Research Findings and Case Studies

Recent studies have focused on optimizing the pharmacokinetic profile of compounds related to this compound. For example, modifications aimed at improving solubility and metabolic stability have shown promise in enhancing efficacy against various disease models, including cancer and parasitic infections .

Example Study: Antimalarial Activity

A study evaluated the activity of derivatives similar to this compound against Plasmodium falciparum, revealing that certain structural modifications significantly improved both potency and selectivity. The findings suggested that these compounds could potentially be developed into new antimalarial therapies .

Properties

IUPAC Name

2-(3-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGSVVMZJJADHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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